molecular formula C₃₀H₃₃D₄FN₂O₁₀ B1152612 Hydroxy Iloperidone β-D-Glucuronide-d4

Hydroxy Iloperidone β-D-Glucuronide-d4

Cat. No.: B1152612
M. Wt: 608.65
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Iloperidone β-D-Glucuronide-d4 (Catalogue No. PA STI 048280) is a deuterium-labeled metabolite of iloperidone, an atypical antipsychotic used to treat schizophrenia and bipolar I disorder . This compound is synthesized by conjugating a hydroxylated iloperidone metabolite with β-D-glucuronic acid, followed by deuterium substitution at four positions (C30H33D4FN2O10) . It serves as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enabling precise quantification of iloperidone and its metabolites in biological matrices like plasma . Its deuterated structure minimizes matrix effects and co-elution interferences, enhancing analytical accuracy .

Properties

Molecular Formula

C₃₀H₃₃D₄FN₂O₁₀

Molecular Weight

608.65

Synonyms

4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol β-D-Glucuronide-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Bazedoxifene-d4 5-β-D-Glucuronide
  • Structure : C36H38D4N2O9, featuring a deuterated glucuronide conjugate of bazedoxifene, a selective estrogen receptor modulator .
  • Application : Used similarly as an IS for quantifying bazedoxifene metabolites. Unlike Hydroxy Iloperidone β-D-Glucuronide-d4, its parent drug targets estrogen receptors, leading to distinct metabolic pathways and clinical implications .
  • Advantage : Deuterium labeling ensures stability in mass spectrometry, paralleling the benefits seen with this compound .
Haloperidol Glucuronide
  • Structure: Non-deuterated glucuronide metabolite of haloperidol, a first-generation antipsychotic .
  • Application : Used to study haloperidol metabolism. The absence of deuterium increases susceptibility to ion suppression in LC-MS/MS compared to deuterated analogues like this compound .
  • Key Difference: this compound’s deuterium substitution reduces isotopic interference, a limitation in non-deuterated glucuronides .
5-Hydroxy Tryptophol β-D-Glucuronide-d4
  • Structure : Deuterated glucuronide of 5-hydroxy tryptophol, a serotonin metabolite .
  • Application : Employed in neuroendocrine research. While both compounds are deuterated, this compound is tailored for antipsychotic pharmacokinetics, whereas 5-hydroxy tryptophol glucuronide-d4 focuses on neurotransmitter metabolism .

Pharmacokinetic and Analytical Considerations

Parameter This compound Bazedoxifene-d4 Glucuronide Haloperidol Glucuronide
Parent Drug Class Atypical antipsychotic Selective estrogen modulator Typical antipsychotic
Deuterium Substitution Yes (4 positions) Yes (4 positions) No
LC-MS/MS Interference Minimal (due to deuterium) Minimal Moderate
Metabolic Enzyme Targets CYP2D6 (primary) CYP3A4 CYP3A4, CYP2D6
Key Application Quantifying iloperidone metabolites Bazedoxifene pharmacokinetics Haloperidol clearance studies

Advantages of Deuterated Glucuronides

  • Reduced Matrix Effects: Deuterium labeling in this compound and Bazedoxifene-d4 Glucuronide mitigates ion suppression, improving signal-to-noise ratios .
  • Isotopic Purity: Ensures accurate differentiation between endogenous metabolites and IS, critical for high-sensitivity assays .
  • Pharmacogenomic Relevance: this compound aids in studying CYP2D6 polymorphisms, which alter iloperidone metabolism in 7% of White populations .

Limitations and Challenges

  • Synthesis Complexity: Deuterated glucuronides require specialized synthetic routes, as seen in improved methods for retinoid glucuronides .
  • Cost : High production costs for deuterated standards (e.g., Bazedoxifene-d4 Glucuronide costs ~€5,796/10 mg) .

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